![molecular formula C32H22S B15169807 1,3-Di([1,1'-biphenyl]-4-yl)-2-benzothiophene CAS No. 643767-86-6](/img/structure/B15169807.png)
1,3-Di([1,1'-biphenyl]-4-yl)-2-benzothiophene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Di([1,1’-biphenyl]-4-yl)-2-benzothiophene is an organic compound that belongs to the class of benzothiophenes. Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring. This particular compound is characterized by the presence of two biphenyl groups attached to the benzothiophene core. It is of interest in various fields of research due to its unique structural and electronic properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Di([1,1’-biphenyl]-4-yl)-2-benzothiophene can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses palladium catalysts and involves the coupling of a halogenated benzothiophene with a boronic acid derivative of biphenyl. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or dimethylformamide. The reaction is usually carried out under an inert atmosphere at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 1,3-Di([1,1’-biphenyl]-4-yl)-2-benzothiophene may involve large-scale Suzuki-Miyaura cross-coupling reactions. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity reagents and advanced purification techniques such as column chromatography or recrystallization would be essential to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Di([1,1’-biphenyl]-4-yl)-2-benzothiophene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the biphenyl rings. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine or chlorine) in the presence of a catalyst like iron(III) chloride, alkylating agents such as alkyl halides, and nucleophiles like amines or thiols in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of substituted biphenyl derivatives.
Aplicaciones Científicas De Investigación
1,3-Di([1,1’-biphenyl]-4-yl)-2-benzothiophene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials. Its unique structure makes it valuable in the study of conjugated systems and electronic properties.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its potential photophysical properties.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its favorable electronic properties.
Mecanismo De Acción
The mechanism of action of 1,3-Di([1,1’-biphenyl]-4-yl)-2-benzothiophene depends on its specific application. In the context of organic electronics, the compound’s electronic properties, such as its ability to transport charge, are crucial. The molecular targets and pathways involved include interactions with other organic molecules and materials, facilitating charge transfer and light emission processes.
Comparación Con Compuestos Similares
Similar Compounds
1,1’-Biphenyl: A simpler biphenyl compound without the benzothiophene core.
2-Phenylbenzothiophene: A benzothiophene derivative with a single phenyl group.
4,4’-Dibromobiphenyl: A biphenyl compound with bromine substituents.
Uniqueness
1,3-Di([1,1’-biphenyl]-4-yl)-2-benzothiophene is unique due to the presence of two biphenyl groups attached to the benzothiophene core. This structure imparts distinct electronic and photophysical properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential in organic electronics further distinguish it from similar compounds.
Propiedades
Número CAS |
643767-86-6 |
|---|---|
Fórmula molecular |
C32H22S |
Peso molecular |
438.6 g/mol |
Nombre IUPAC |
1,3-bis(4-phenylphenyl)-2-benzothiophene |
InChI |
InChI=1S/C32H22S/c1-3-9-23(10-4-1)25-15-19-27(20-16-25)31-29-13-7-8-14-30(29)32(33-31)28-21-17-26(18-22-28)24-11-5-2-6-12-24/h1-22H |
Clave InChI |
IIEMRIMWXGYXFR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=C4C=CC=CC4=C(S3)C5=CC=C(C=C5)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


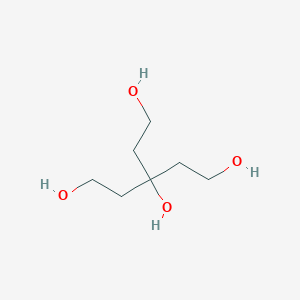
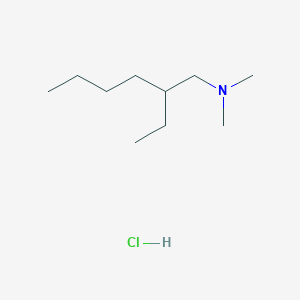

![1-(Benzyloxy)-3-methoxy-2-[(propan-2-yl)oxy]benzene](/img/structure/B15169752.png)
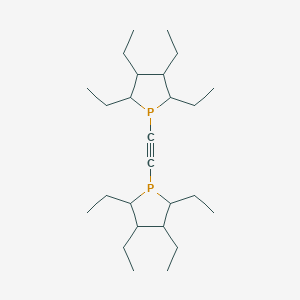

![4-[(E)-(4-{(E)-[4-(Dimethylamino)phenyl]diazenyl}phenyl)diazenyl]benzene-1-sulfonic acid](/img/structure/B15169766.png)
![Benzamide, 2-chloro-N-[4-[(6-chloro-2-pyridinyl)oxy]phenyl]-5-nitro-](/img/structure/B15169768.png)
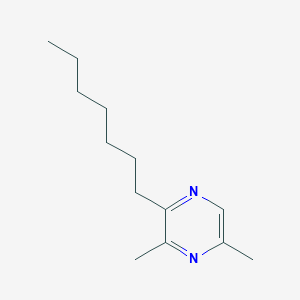
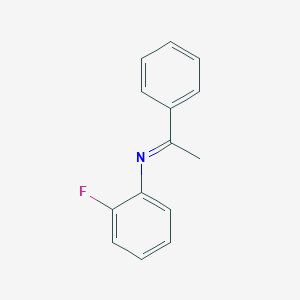
![2-(Methylsulfanyl)-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}pyrimidine](/img/structure/B15169808.png)
![5-Ethyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B15169814.png)
![Ethyl 2-[4-(1-hydroxyethyl)phenoxy]propanoate](/img/structure/B15169825.png)
![N-[4-Fluoro-3-iodo-2-(phenylethynyl)phenyl]formamide](/img/structure/B15169827.png)
